N-cyclopropyl-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
N-cyclopropyl-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a pyridazinone derivative characterized by a 6-oxopyridazin-1(6H)-yl core substituted at the 3-position with a 3-methoxyphenyl group and at the 1-position with an acetamide moiety bearing a cyclopropyl substituent. The methoxy group on the phenyl ring introduces electron-donating effects, which may influence reactivity and binding interactions, while the cyclopropyl moiety in the acetamide side chain could enhance metabolic stability compared to linear alkyl chains .
Properties
IUPAC Name |
N-cyclopropyl-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-22-13-4-2-3-11(9-13)14-7-8-16(21)19(18-14)10-15(20)17-12-5-6-12/h2-4,7-9,12H,5-6,10H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLIFTHQSXLZRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopropyl group, the introduction of the methoxyphenyl group, and the construction of the pyridazinone ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-cyclopropyl-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity, selectivity, and structure-activity relationships are essential to understand its effects fully.
Comparison with Similar Compounds
Key Observations :
- Electron Effects: The methoxy group in the target compound (electron-donating) contrasts with the nitro group in 5b (electron-withdrawing), which may alter pyridazinone ring reactivity and intermolecular interactions .
- Side Chain Complexity : The cyclopropyl acetamide in the target compound offers steric hindrance and lipophilicity advantages over the ethylphenyl group in and the benzenesulfonamide in .
- Pharmacophore Potential: Sulfonamide groups in 5a, 5b, and enhance hydrogen-bonding capacity, whereas the methoxy group in the target compound may improve membrane permeability .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The cyclopropyl group in the target compound likely increases logP compared to the polar sulfonamide derivatives (5a, 5b) but reduces it relative to the ethylphenyl group in .
- Solubility : The absence of ionizable sulfonamide groups in the target compound may reduce aqueous solubility compared to 5a/5b, necessitating formulation optimization .
Biological Activity
N-cyclopropyl-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a synthetic compound belonging to the pyridazine family, characterized by its unique cyclopropyl and methoxyphenyl substituents. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on various research findings.
Overview of Biological Activity
The biological activity of this compound has been evaluated in several studies, demonstrating promising effects against various biological targets.
Key Findings:
- Anticancer Activity: In vitro studies have shown that this compound exhibits significant cytotoxic effects against several human cancer cell lines. For instance, it has been reported to have an IC50 value ranging from 27.7 µM to 39.2 µM against specific cancerous cells, indicating its potential as an anticancer agent .
- Antioxidant Properties: The compound has demonstrated antioxidant activity, which is crucial for protecting cells from oxidative stress and may contribute to its anticancer effects .
- Leishmanicidal Activity: Preliminary findings suggest that derivatives of similar pyridazine compounds possess leishmanicidal properties, indicating potential applications in treating parasitic infections .
The mechanism of action for this compound involves interactions with specific molecular targets:
- Targeting Enzymes and Receptors: The compound may bind to various enzymes or receptors, modulating their activity and influencing cellular pathways.
- Inducing Apoptosis: Studies indicate that compounds with similar structures can induce apoptosis in cancer cells by activating intrinsic pathways associated with cell death.
- Inhibition of Cell Proliferation: The cytotoxicity observed in cancer cell lines suggests that the compound can effectively inhibit cell proliferation through various biochemical pathways.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include:
- Formation of the Pyridazinone Ring: This is achieved through the cyclization of hydrazine derivatives with diketones.
- Substitution Reactions: The introduction of the cyclopropyl group is performed via cyclopropanation reactions using diazo compounds.
Chemical Structure
| Property | Value |
|---|---|
| Molecular Formula | C15H18N4O2 |
| Molecular Weight | 290.36 g/mol |
| IUPAC Name | This compound |
| SMILES | CC1CCN(CC1)C2=NN(C(=O)C=C2)CC(=O)NC3CC3 |
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Cytotoxicity Studies:
- Antioxidant Activity:
- Leishmanicidal Assessment:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
